

Application Notes and Protocols for In Vivo Animal Studies with BI-4464

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Introduction

BI-4464 is a potent and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), with an in vitro IC50 of 17 nM.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers. **BI-4464** has been utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][4] While extensive in vivo efficacy data for **BI-4464** as a standalone agent is not widely published, these application notes provide a framework for its investigation in preclinical animal models based on its known mechanism of action and protocols for similar FAK inhibitors.

Preclinical Data Summary

Currently, there is limited public data on the in vivo anti-tumor efficacy and pharmacokinetics of **BI-4464**. However, in vitro studies have demonstrated its ability to inhibit the proliferation of human hepatocellular carcinoma (HCC) cell lines.[1] It is important to note that in some studies, PROTACs developed using **BI-4464** did not exhibit significant anti-proliferative effects in certain cancer cell lines.[5]

Table 1: In Vitro Activity of BI-4464



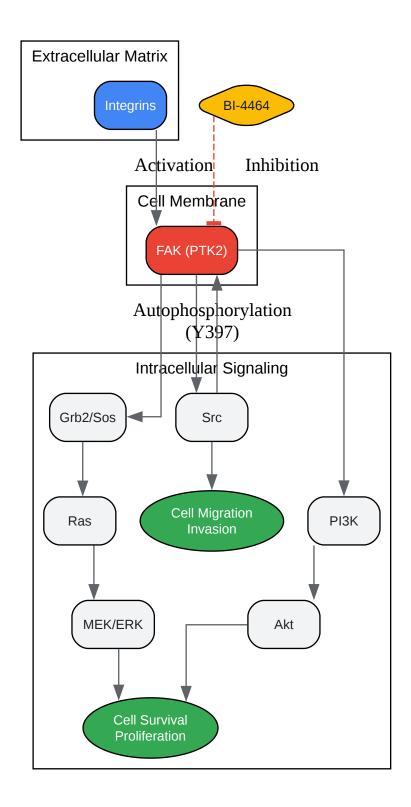
| Parameter | Value | Cell Line/Assay Condition | Reference |
|-----------------|-------|---|-----------|
| IC50 (PTK2/FAK) | 17 nM | Biochemical Assay | [1][2] |
| pIC50 | ~5 | Human hepatocellular carcinoma (HCC) cell lines | [1] |

Proposed In Vivo Experimental Design

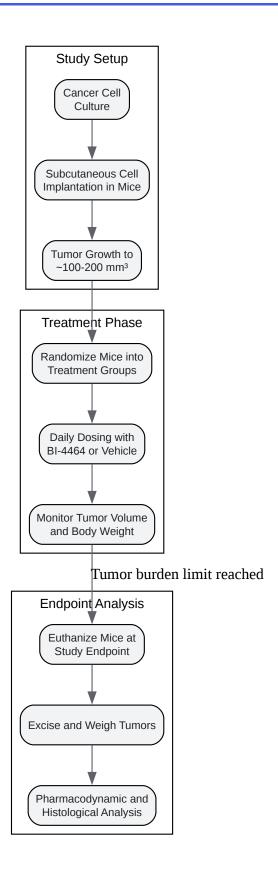
The following protocols are suggested for the in vivo evaluation of **BI-4464** in xenograft mouse models. These are based on established methodologies for FAK inhibitors and may require optimization.

Signaling Pathway of BI-4464









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